molecular formula C9H12O2 B1673608 2,6,6-Trimethyl-2-cyclohexene-1,4-dione CAS No. 1125-21-9

2,6,6-Trimethyl-2-cyclohexene-1,4-dione

Cat. No. B1673608
CAS RN: 1125-21-9
M. Wt: 152.19 g/mol
InChI Key: AYJXHIDNNLJQDT-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-2-cyclohexene-1,4-dione, also known as 4-ketoisophorone, is a member of cyclohexenones . It is the major component of saffron spice and is a cyclic olefin . It was reported as a product of the thermal degradation of β-carotene in aqueous suspension .


Molecular Structure Analysis

The molecular structure of 2,6,6-Trimethyl-2-cyclohexene-1,4-dione can be viewed using Java or Javascript . The molecular formula is C9H12O2 .


Physical And Chemical Properties Analysis

The molecular weight of 2,6,6-Trimethyl-2-cyclohexene-1,4-dione is 152.1904 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Oxidation Studies

The compound 2,6,6-Trimethyl-2-cyclohexene-1,4-dione, also known as ketoisophorone, has been studied in oxidation reactions. Research by Freer and Yates (1984) shows that treating isophorone with various oxidizing agents can yield 3,5,5-trimethyl-2-cyclohexene-1,4-dione (Freer & Yates, 1984).

Enzymatic Synthesis

A notable application of this compound is in enzymatic synthesis. Wada et al. (2003) described a process to synthesize a doubly chiral compound from 2,6,6-Trimethyl-2-cyclohexene-1,4-dione using a two-step enzymatic reduction. This process involves old yellow enzyme 2 of Saccharomyces cerevisiae and levodione reductase of Corynebacterium aquaticum (Wada et al., 2003).

Hydrogenation Studies

Another research focus is the hydrogenation of ketoisophorone. Arx, Mallát, and Baiker (1999) explored the partial hydrogenation of this compound over alumina-supported Pt and Pd catalysts, revealing selective reductions and chemoselectivities (Arx, Mallát, & Baiker, 1999).

Stereospecific Reduction

The stereospecific reduction of ketoisophorone has been investigated using microbial enzymes. Kataoka et al. (2002) isolated an enzyme from Candida macedoniensis that catalyzes the reduction of the C=C bond of ketoisophorone, leading to the production of levodione (Kataoka et al., 2002).

Conformational Studies

The conformations of compounds related to 2,6,6-Trimethyl-2-cyclohexene-1,4-dione have been studied for their molecular structures. Yathirajan et al. (2006) analyzed the conformations and molecular assemblies of heterocyclic perhydropyrrolobenzofurans, which are structurally related (Yathirajan et al., 2006).

Aroma Components in Saffron

The compound is also found in natural products, such as saffron. Tarantilis and Polissiou (1997) identified it as one of the volatile components of saffron(Tarantilis & Polissiou, 1997).

Safety And Hazards

2,6,6-Trimethyl-2-cyclohexene-1,4-dione is slightly hazardous to water . It should not be allowed to enter drains or water courses, or be deposited where it can affect ground or surface waters . The product should be stored in a cool, dry place with good ventilation .

Future Directions

2,6,6-Trimethyl-2-cyclohexene-1,4-dione is a key intermediate in the synthesis of carotenoids and flavoring agents . It has potential for further exploration in these areas.

properties

IUPAC Name

2,6,6-trimethylcyclohex-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJXHIDNNLJQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021685
Record name 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White to colourless solid; Woody, musty sweet, aroma
Record name 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,6,6-Trimethylcyclohex-2-ene-1,4-dione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1836/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

92.00 to 94.00 °C. @ 11.00 mm Hg
Record name 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,6,6-Trimethylcyclohex-2-ene-1,4-dione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1836/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,6,6-Trimethyl-2-cyclohexene-1,4-dione

CAS RN

1125-21-9
Record name Ketoisophorone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-21-9
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Record name Ketoisophorone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexene-1,4-dione, 2,6,6-trimethyl-
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Record name 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
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Record name 2,6,6-trimethylcyclohex-2-ene-1,4-dione
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Record name 2,6,6-TRIMETHYLCYCLOHEX-2-ENE-1,4-DIONE
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Record name 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

21 °C
Record name 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 1380 g of a product obtained according to the hereinabove given process (β-phorone content: 51.6%) and 7 g of cobaltIII -acetylacetonate (Wacker Chemie GmbH, Munich, West Germany) was heated to about 50° under vigorous stirring (turbine speed: 1000 t/min). Air was then added to the said mixture at an initial flow of about 100-150 l/h, this flow being then progressively increased to about 300 l/h.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

2,5 g. of cobalt acetate in 100 ml. of pyridine are treated with 69 g. of β-isophorone. The mixture is gassed with oxygen at 70° C. for 2 hours and subsequently worked up by distillation. The conversion of β-isophorone used amounts to 64 g. corresponding to 93%. Ketoisophorone is obtained in a yield of 48 g. corresponding to 68%.
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Synthesis routes and methods IV

Procedure details

3,8 g. of lead acetate in 100 ml. of pyridine are treated with 69 g. of β-isophorone. The mixture is gassed with oxygen at 70° C. for 2 hours with intensive stirring and subsequently worked up by distillation. [b.p. 62°-64° C., 0,2 Torr]. The conversion of β-isophorone used amounts to 31 g. corresponding 45%. Ketoisophorone is obtained in a yield of 26 g. corresponding to 76%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
317
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2021 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 2, 6, 6-Trimethylcyclohex-2-ene-1, 4-dione was evaluated for genotoxicity, repeated …
CD Kanakis, DJ Daferera, PA Tarantilis… - Journal of agricultural …, 2004 - ACS Publications
Safranal (2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde) is the main component of saffron's essential oil. It was obtained using microsimultaneous hydro distillation−extraction (…
Number of citations: 188 pubs.acs.org
L Maggi, M Carmona, A Zalacain, CD Kanakis… - Food Research …, 2010 - Elsevier
Seventy-three saffron samples belonging to three different storage time (<1year, 3–4 and 8–9years) were analysed using ultrasound assisted extraction-gas chromatography–mass …
Number of citations: 85 www.sciencedirect.com
MA Hossain, AB Siddique, SMM Rahman… - Asian J. Tradit …, 2010 - academia.edu
The chemical composition of the hydrodistilled essential oils of Stevia rebaudiana Bertoni leaves, grown for the first time in an experimental field in Bangladesh, was analysed by GC–…
Number of citations: 90 www.academia.edu
N Beitlich, I Koelling-Speer… - Journal of agricultural …, 2014 - ACS Publications
In the present study, pollen-identical pure manuka and kanuka honeys and an Australian jelly bush honey were analyzed for the nonvolatiles by UHPLC-PDA-MS/MS and for the …
Number of citations: 97 pubs.acs.org
Y Yamazaki, Y Hayashi, N Hori… - Agricultural and biological …, 1988 - jstage.jst.go.jp
Manystudies havebeenreported onthe preparation of chiral compounds from achiral ones with enzymes or microorganisms. Wehavestudied the conversion of terpenes by Aspergillus …
Number of citations: 17 www.jstage.jst.go.jp
N Hori, T Hieda, Y Mikami - Agricultural and biological chemistry, 1984 - Taylor & Francis
Thermomonospora curvata IFO 12384 was selected from many thermophiles tested as a strain capable of converting 2,6,6-trimethyl-2-cyclohexene-1,4-dione (4-oxoisophorone) into (6R…
Number of citations: 19 www.tandfonline.com
AC Gaskett, E Conti, FP Schiestl - Journal of chemical ecology, 2005 - Springer
Floral traits such as odor, color, and morphology are important pollinator attractants. Variation in floral traits may influence floral constancy, the tendency of pollinating insects to visit …
Number of citations: 29 link.springer.com
J Li, L Zhang - Entomological News, 2018 - BioOne
: Gregarious locusts use volatile semiochemicals released from their bodies and feces to regulate their biological characteristics, and many of these compounds are sex-specific. The …
Number of citations: 3 bioone.org
M Liu, Z Ahmad - The FASEB Journal, 2017 - Wiley Online Library
Background A variety of phytochemicals with antimicrobial and antitumor properties have been identified to bind and inhibit ATP synthase. Saffron constituent safranal and its analogs …
Number of citations: 0 faseb.onlinelibrary.wiley.com

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